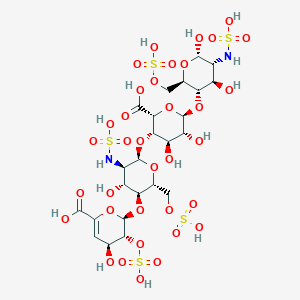![molecular formula C10H18ClNO2 B1485935 Acide 3-{8-azabicyclo[3.2.1]octan-3-yl}propanoïque chlorhydrate CAS No. 2097969-68-9](/img/structure/B1485935.png)
Acide 3-{8-azabicyclo[3.2.1]octan-3-yl}propanoïque chlorhydrate
Vue d'ensemble
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound “3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride” is a derivative of this family.
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Applications De Recherche Scientifique
Synthèse des alcaloïdes tropaniques
L'échafaudage 8-azabicyclo[3.2.1]octane est au cœur de la famille des alcaloïdes tropaniques. Les recherches dirigées vers la préparation de cette structure de manière stéréosélective ont été significatives en raison des activités biologiques des alcaloïdes tropaniques . Ces composés ont été testés comme thérapeutiques potentiels, principalement liés au traitement des maladies neurologiques et psychiatriques telles que la maladie de Parkinson, la dépression, la schizophrénie ou les troubles paniques .
Construction énantiosélective
La construction énantiosélective de l'échafaudage 8-azabicyclo[3.2.1]octane a attiré l'attention pour son application dans la synthèse des alcaloïdes tropaniques. Ce processus implique la formation stéréocontrôlée de l'échafaudage bicyclique, qui est cruciale pour l'activité biologique des composés résultants .
Développement méthodologique
Le développement de méthodologies efficaces pour la synthèse stéréocontrôlée des tropanes ou des échafaudages apparentés est devenu un domaine d'intérêt croissant. Cela inclut des approches qui reposent sur la construction énantiosélective de matières premières acycliques ainsi que des méthodologies où le contrôle stéréochimique est obtenu directement dans la transformation qui génère l'architecture 8-azabicyclo[3.2.1]octane .
Recherche sur l'activité biologique
La gamme intéressante d'activités biologiques affichées par plusieurs membres de la famille des alcaloïdes tropaniques est documentée à travers de multiples cas. Cela inclut leur utilisation comme thérapeutiques potentiels pour diverses maladies, ce qui rend l'étude de l'échafaudage de ce composé très pertinente .
Synthèse stéréocontrôlée
La recherche axée sur la synthèse stéréocontrôlée des tropanes a été motivée par le besoin de méthodes de production efficaces. Ceci est particulièrement important pour l'industrie pharmaceutique, où la demande en composés énantiomériquement purs est élevée .
Processus de désymmetrisation
Des processus de désymmetrisation à partir de dérivés de tropinone achiraux ont été rapportés. Ces méthodologies sont importantes pour obtenir un contrôle stéréochimique dans la synthèse de l'échafaudage 8-azabicyclo[3.2.1]octane et des composés apparentés .
Mécanisme D'action
Target of Action
The 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is a derivative of the tropane alkaloids family . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
The mode of action of 3-{8-Azabicyclo[32It can be inferred from the structure of the compound that it may interact with its targets in a manner similar to other tropane alkaloids .
Biochemical Pathways
The specific biochemical pathways affected by 3-{8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways .
Result of Action
The specific molecular and cellular effects of 3-{8-Azabicyclo[32It can be inferred from the structure of the compound that it may have similar effects to other tropane alkaloids .
Analyse Biochimique
Biochemical Properties
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with serotonin receptors, which are involved in numerous physiological processes such as mood regulation, appetite, and sleep . The nature of these interactions often involves binding to the active sites of these receptors, modulating their activity and downstream signaling pathways.
Cellular Effects
The effects of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting gene expression and metabolic processes . These effects can vary depending on the cell type and the specific receptors expressed on the cell surface.
Molecular Mechanism
At the molecular level, 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as serotonin receptors, leading to either inhibition or activation of these receptors . This binding can result in changes in gene expression, influencing various cellular processes. Additionally, the compound may interact with other enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound remains stable under specific conditions, but its activity can degrade over time . Long-term exposure to the compound can lead to sustained changes in cellular function, which are crucial for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride vary with different dosages. Low doses may result in beneficial effects, such as modulation of serotonin receptor activity, while high doses can lead to toxic or adverse effects . Understanding the dosage effects is critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its activity and function. Understanding these processes is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Studying the subcellular localization can provide insights into the mechanisms underlying its biochemical effects.
Propriétés
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)4-1-7-5-8-2-3-9(6-7)11-8;/h7-9,11H,1-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRWDAYKZBJOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B1485870.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B1485871.png)
![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride](/img/structure/B1485874.png)

